3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
This compound belongs to the methanobenzo-oxadiazocinone class, characterized by a fused bicyclic framework containing a 1,3,5-oxadiazocine ring system. Its structure includes a 3-ethylphenyl substituent at position 3 and a methyl group at position 2 (Figure 1).
Properties
IUPAC Name |
10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-13-7-6-8-14(11-13)21-18(22)20-16-12-19(21,2)23-17-10-5-4-9-15(16)17/h4-11,16H,3,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAAGLRZOSJFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=O)NC3CC2(OC4=CC=CC=C34)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a member of the oxadiazocin family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H18N2O2
- Molecular Weight : 270.33 g/mol
- IUPAC Name : this compound
This compound features a complex bicyclic structure that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin exhibit significant antimicrobial properties. For instance:
- In vitro studies have demonstrated that derivatives of oxadiazocin can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival.
Antioxidant Properties
The antioxidant potential of oxadiazocin derivatives has also been explored. These compounds can scavenge free radicals and reduce oxidative stress in biological systems:
- DPPH Assay : The ability to reduce DPPH radicals indicates strong antioxidant activity. Compounds in this class have shown varying degrees of effectiveness in neutralizing free radicals.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Research has shown that oxadiazocins can modulate inflammatory responses:
- Cytokine Inhibition : Some studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The mechanisms through which 3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin exerts its effects are primarily linked to:
- Enzyme Inhibition : Compounds may act as inhibitors for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Some derivatives have shown potential in modulating receptor activity related to inflammation and pain.
- DNA Interaction : Certain studies indicate that these compounds may interact with DNA or RNA synthesis pathways.
Case Studies
Several research studies have highlighted the biological activities of oxadiazocins:
- Study on Antimicrobial Efficacy :
- Antioxidant Activity Assessment :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: 3-(3-Methoxyphenyl)-2,8-Dimethyl Analogue
The closest structural analog is 3-(3-methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS: 899213-30-0) . Key differences include:
- Substituent at Position 3 : Methoxy (OCH₃) vs. ethyl (C₂H₅).
- The methoxy group is electron-withdrawing, reducing aromatic ring electron density, whereas the ethyl group is electron-donating, increasing hydrophobicity.
Table 1: Structural and Functional Comparison
The methoxy analog’s commercial availability suggests established synthetic routes, while the target compound’s synthesis may require optimization due to the ethyl group’s bulkiness.
Heterocyclic Derivatives: Benzo-Thiazolone and Pyrimidinyl-Benzoxazinone
Table 2: Cross-Class Comparison
The target compound’s oxadiazocine framework offers conformational rigidity compared to the flexible thiazolone or pyrimidine-based systems, which could enhance target binding specificity.
Research Findings and Implications
- Synthetic Challenges : The ethylphenyl substituent in the target compound may complicate synthesis compared to smaller groups (e.g., methoxy), requiring tailored reaction conditions (e.g., Cs₂CO₃/DMF in ) .
- Structure-Activity Relationships (SAR) :
- Ethyl vs. methoxy: Enhanced lipophilicity may improve blood-brain barrier penetration but reduce solubility.
- Methyl position: The 2-methyl group in the target compound likely minimizes steric clashes compared to the 8-methyl analog .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
